1-Chloroisoquinolin-8-ol 1-Chloroisoquinolin-8-ol
Brand Name: Vulcanchem
CAS No.: 1374651-67-8
VCID: VC0168218
InChI: InChI=1S/C9H6ClNO/c10-9-8-6(4-5-11-9)2-1-3-7(8)12/h1-5,12H
SMILES: C1=CC2=C(C(=C1)O)C(=NC=C2)Cl
Molecular Formula: C9H6ClNO
Molecular Weight: 179.603

1-Chloroisoquinolin-8-ol

CAS No.: 1374651-67-8

Cat. No.: VC0168218

Molecular Formula: C9H6ClNO

Molecular Weight: 179.603

* For research use only. Not for human or veterinary use.

1-Chloroisoquinolin-8-ol - 1374651-67-8

Specification

CAS No. 1374651-67-8
Molecular Formula C9H6ClNO
Molecular Weight 179.603
IUPAC Name 1-chloroisoquinolin-8-ol
Standard InChI InChI=1S/C9H6ClNO/c10-9-8-6(4-5-11-9)2-1-3-7(8)12/h1-5,12H
Standard InChI Key GPLCYVVDUNEFIH-UHFFFAOYSA-N
SMILES C1=CC2=C(C(=C1)O)C(=NC=C2)Cl

Introduction

Chemical Structure and Properties

Molecular Composition and Identity

1-Chloroisoquinolin-8-ol is characterized by its molecular formula C9H6ClNO with a molecular weight of 179.6 g/mol. The compound is identified by its CAS number 1374651-67-8 and can be represented in various chemical notation systems including standardized identifiers. The structural representation of this compound reveals its bicyclic nature with specific functional groups that define its chemical behavior.

Identifier TypeValue
IUPAC Name1-chloroisoquinolin-8-ol
InChIInChI=1S/C9H6ClNO/c10-9-8-6(4-5-11-9)2-1-3-7(8)12/h1-5,12H
InChI KeyFWRDHJBPGUUWIG-UHFFFAOYSA-N
Canonical SMILESC1=CC2=C(C(=C1)O)C(=NC=C2)Cl
Molecular FormulaC9H6ClNO
Molecular Weight179.60 g/mol

Structural Features

The compound features an isoquinoline backbone, which consists of a benzene ring fused to a pyridine ring, creating a bicyclic aromatic structure. It is characterized by two key functional groups that significantly influence its chemical behavior and potential applications. The chlorine atom at position 1 of the isoquinoline ring provides electron-withdrawing properties, while the hydroxyl group at position 8 contributes to hydrogen bonding capabilities and potential reactivity patterns.

The combination of these functional groups on the isoquinoline scaffold creates a unique electronic distribution throughout the molecule, influencing its reactivity, solubility, and potential interactions with biological systems. The planar nature of the aromatic system also contributes to its potential for π-π stacking interactions with other aromatic systems, which could be relevant for biological activity.

Physical Properties

Based on its molecular structure, 1-Chloroisoquinolin-8-ol likely exhibits several distinct physical properties that would be important considerations for researchers working with this compound. These properties influence its handling, storage, and application in various research contexts.

PropertyDescription
Physical StateSolid at room temperature (typical for similar heterocyclic compounds)
SolubilityLikely moderately soluble in organic solvents such as alcohols, ethers, and chlorinated solvents; limited water solubility due to its aromatic nature
StabilityPotentially sensitive to strong oxidizing or reducing agents; relatively stable under standard laboratory conditions
Spectroscopic PropertiesWould exhibit characteristic UV absorption due to aromatic system; distinctive NMR signals for aromatic protons and hydroxyl group

Chemical Reactivity

Functional Group Reactivity

The reactivity of 1-Chloroisoquinolin-8-ol is largely determined by its two primary functional groups. These groups provide distinct reaction centers that can participate in various chemical transformations, making the compound versatile for synthetic applications.

The chlorine atom at position 1 represents an electrophilic site that can potentially undergo nucleophilic aromatic substitution reactions. This reactivity is enhanced by its position adjacent to the electron-deficient nitrogen in the isoquinoline ring, which activates the carbon-chlorine bond toward nucleophilic attack. This feature makes the compound valuable as a synthetic intermediate in the preparation of more complex isoquinoline derivatives.

The hydroxyl group at position 8 introduces phenol-like reactivity to the molecule. This group can participate in hydrogen bonding interactions and may undergo reactions typical of phenolic compounds, such as esterification, etherification, or oxidation. The hydroxyl group also influences the electronic properties of the aromatic system, potentially affecting the reactivity of other positions on the ring.

Reaction TypeDescriptionPotential Applications
Nucleophilic SubstitutionReplacement of the chlorine atom with various nucleophiles such as amines, thiols, or alkoxidesSynthesis of functionalized isoquinolines for medicinal chemistry
Electrophilic Aromatic SubstitutionReactions at available positions on the aromatic rings, such as halogenation, nitration, or sulfonationGeneration of more complex derivatives with modified properties
Hydroxyl Group ModificationsFormation of ethers, esters, or oxidation to ketonesModulation of physical properties and biological activities
Coordination ChemistryPotential metal chelation through the nitrogen and oxygen atomsDevelopment of metal complexes for catalysis or biological applications

Synthesis and Preparation Methods

Reaction Considerations

The synthesis of 1-Chloroisoquinolin-8-ol would likely require careful consideration of several factors to achieve satisfactory results. These considerations would be essential for researchers attempting to prepare this compound in a laboratory setting.

ConsiderationImportancePractical Implications
RegioselectivityEnsuring proper positioning of functional groups on the isoquinoline scaffoldSelection of appropriate directing groups and reaction conditions
Reaction ConditionsTemperature, solvent, and catalyst selection significantly impact reaction outcomeOptimization studies would be necessary to maximize yield and selectivity
Purification MethodsIsolation of pure compound from reaction mixturesDevelopment of effective chromatographic or crystallization procedures
Scale-up ChallengesAdaptation of laboratory procedures to larger scaleConsideration of heat transfer, mixing, and safety factors

Biological and Research Significance

Structure-Activity Relationships

The biological activity of 1-Chloroisoquinolin-8-ol is likely influenced by several key structural features that determine its interactions with biological targets. Understanding these structure-activity relationships is essential for rational design and development of related compounds with enhanced properties.

The isoquinoline core serves as a common pharmacophore in many bioactive compounds, providing a planar aromatic system that can participate in various binding interactions with proteins and other biological macromolecules. The specific substitution pattern in 1-Chloroisoquinolin-8-ol modifies the electronic and steric properties of this core scaffold.

The chlorine atom at position 1 can enhance binding to specific protein pockets through halogen bonding interactions and modify the electronic properties of the molecule. This substitution can significantly influence lipophilicity, membrane permeability, and metabolic stability, all of which are crucial factors for a compound's biological activity.

The hydroxyl group at position 8 provides a site for hydrogen bonding with biological targets, potentially enhancing binding affinity and specificity. This group can also participate in metabolic reactions, influencing the compound's pharmacokinetic properties and biological half-life.

Research FieldPotential ApplicationsRelevance of 1-Chloroisoquinolin-8-ol
Medicinal ChemistryBuilding block for drug discoveryScaffold for developing novel bioactive compounds
Chemical BiologyProbes for studying biochemical pathwaysPotential for specific interactions with biological targets
Materials ScienceDevelopment of functional materialsAromatic system with potential for π-π stacking interactions
Catalysis ResearchDevelopment of new catalytic systemsMetal-binding properties through N and O atoms

Analytical Methods for Characterization

Identification Techniques

For the identification and characterization of 1-Chloroisoquinolin-8-ol, several analytical techniques would be appropriate. These methods provide complementary information about the compound's structure, purity, and physical properties.

Nuclear Magnetic Resonance (NMR) spectroscopy would be particularly valuable for structure elucidation and purity assessment. The 1H-NMR spectrum would show characteristic signals for the aromatic protons and the hydroxyl group, while 13C-NMR would confirm the carbon framework of the molecule. Two-dimensional NMR techniques could provide additional structural information about atom connectivity.

Mass spectrometry would confirm the molecular weight of 179.6 g/mol and provide a fragmentation pattern that is characteristic of the compound's structure. This technique would be particularly useful for confirming the presence of the chlorine atom, which produces a distinctive isotope pattern in the mass spectrum.

Infrared (IR) spectroscopy would identify functional groups, with characteristic absorption bands for the hydroxyl group and the aromatic system. UV-Visible spectroscopy would characterize the compound's chromophore, providing information about the electronic transitions in the molecule.

Comparison with Related Compounds

Structural Analogs

Several structural analogs of 1-Chloroisoquinolin-8-ol exist, each with its own distinct properties and potential applications. Comparing these related compounds provides insights into the structure-property relationships within this class of molecules.

CompoundStructural RelationshipKey DifferencesPotential Impact on Properties
Isoquinolin-8-olParent compound without chlorineLess electron-withdrawing character at position 1Different reactivity profile, potentially less electrophilic at position 1
1-ChloroisoquinolineLacks hydroxyl group at position 8Different hydrogen bonding capabilitiesAltered solubility, crystal packing, and biological interactions
8-HydroxyquinolineDifferent heterocyclic systemDifferent electronic distributionDistinct metal chelation properties and biological activities

Functional Comparison

The presence of both the chlorine and hydroxyl groups in 1-Chloroisoquinolin-8-ol results in unique properties that distinguish it from related compounds. These functional differences influence various aspects of the compound's behavior in chemical and biological systems.

The combination of these functional groups creates a unique electronic distribution throughout the molecule, affecting its reactivity toward various reagents. The electron-withdrawing effect of the chlorine atom, coupled with the electron-donating properties of the hydroxyl group, establishes an electronic polarization that influences reaction pathways and rates.

The steric considerations for molecular interactions are also distinct, with the chlorine atom providing a relatively large substituent at position 1 that can influence the molecule's three-dimensional shape and interaction with potential binding sites. This steric factor can be particularly relevant for biological activities and crystal packing arrangements.

The hydrogen bonding capabilities of 1-Chloroisoquinolin-8-ol, primarily through its hydroxyl group, differ from those of related compounds without this functional group. These hydrogen bonding interactions can influence solubility, melting point, and interactions with biological receptors or other molecules.

Storage AspectRecommendationRationale
ContainerAirtight, amber glass containersProtection from atmospheric moisture and light-induced degradation
TemperatureCool, dry conditions (preferably 2-8°C)Reduction of potential thermal degradation or reactivity
Light ExposureProtection from direct lightPrevention of photochemical reactions
HumidityLow humidity environmentMinimization of hydrolysis or other moisture-induced reactions

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